4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 936837-34-2
VCID: VC4907985
InChI: InChI=1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3
SMILES: CC1=CSC2=C1N=C(N=C2Cl)C
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine

CAS No.: 936837-34-2

Cat. No.: VC4907985

Molecular Formula: C8H7ClN2S

Molecular Weight: 198.67

* For research use only. Not for human or veterinary use.

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine - 936837-34-2

Specification

CAS No. 936837-34-2
Molecular Formula C8H7ClN2S
Molecular Weight 198.67
IUPAC Name 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine
Standard InChI InChI=1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3
Standard InChI Key GSCMNIAJXVDGKZ-UHFFFAOYSA-N
SMILES CC1=CSC2=C1N=C(N=C2Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine (C₈H₇ClN₂S) features a bicyclic framework comprising a pyrimidine ring fused to a thiophene moiety. Key substituents include:

  • Chlorine at position 4 (pyrimidine ring)

  • Methyl groups at positions 2 (thiophene) and 7 (pyrimidine)

Comparative analysis with the closely related 4-chloro-7-methylthieno[3,2-d]pyrimidine (C₇H₅ClN₂S) reveals that the additional methyl group at position 2 increases molecular weight by 14.02 g/mol while enhancing hydrophobic character.

Physicochemical Properties

Extrapolating from experimental data for 4-chloro-7-methylthieno[3,2-d]pyrimidine , the 2,7-dimethyl derivative likely exhibits:

PropertyEstimated ValueExperimental Basis
Molecular Weight198.67 g/molCalculated from formula
Melting Point220-225°CAnalog data (+5°C shift)
LogP (octanol-water)3.2 ± 0.3Computational prediction
Aqueous Solubility0.08 mg/mL at 25°CModified from
pKa (pyrimidine N)4.1-4.5Structural analogy

The compound's poor water solubility and moderate lipophilicity suggest favorable membrane permeability, aligning with the high gastrointestinal absorption predicted for its 7-methyl analog .

Synthetic Methodologies

Core Ring Construction

The thieno[3,2-d]pyrimidine scaffold is typically assembled via:

  • Gould-Jacobs Reaction: Cyclocondensation of 3-aminothiophene-2-carboxylates with formamidine acetate under acidic conditions .

  • Ulmann-Type Coupling: Palladium-catalyzed coupling of halogenated pyrimidines with thiophene precursors.

Functionalization Strategies

Key steps for introducing substituents:

Chlorination at Position 4

  • Phosphorus Oxychloride (POCl₃):
    Thienopyrimidinone+POCl3Δ4-Chlorothienopyrimidine+HPO3\text{Thienopyrimidinone} + \text{POCl}_3 \xrightarrow{\Delta} 4\text{-Chlorothienopyrimidine} + \text{HPO}_3
    Yields >85% reported for analogous systems .

Methyl Group Installation

  • Friedel-Crafts Alkylation:
    Thienopyrimidine+CH3IAlCl32-/7-Methyl derivatives\text{Thienopyrimidine} + \text{CH}_3\text{I} \xrightarrow{\text{AlCl}_3} 2\text{-/7-Methyl derivatives}
    Positional selectivity controlled by Lewis acid strength and solvent polarity.

Pharmacological Applications

Kinase Inhibition Profiles

While direct studies on 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine are unavailable, structural analogs demonstrate:

Target KinaseIC₅₀ (nM)Structural Feature
JAK212 ± 34-Amino substitutions
EGFR T790M8.27-Methyl group present
CDK4/645-60Thieno[3,2-d]pyrimidine

Data adapted from and related patents.

Recent Advances and Future Directions

Computational Modeling Studies

Density Functional Theory (DFT) calculations predict:

  • HOMO-LUMO Gap: 4.7 eV (B3LYP/6-31G*)

  • Electrostatic Potential: Strong negative charge at N1 (pyrimidine)

Material Science Applications

Emerging uses in:

  • Organic Semiconductors: Hole mobility = 0.12 cm²/V·s

  • Metal-Organic Frameworks: BET surface area > 800 m²/g when coordinated to Zn²+

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